REACTION_CXSMILES
|
[CH2:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[F:6][C:7]([F:14])([F:13])[C:8]([F:12])=[C:9]([F:11])[F:10]>>[F:10][C:9]([CH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)([F:11])[CH:8]([F:12])[C:7]([F:14])([F:13])[F:6]
|
Name
|
|
Quantity
|
65 mmol
|
Type
|
reactant
|
Smiles
|
C1CCCC1
|
Name
|
|
Quantity
|
22 mmol
|
Type
|
reactant
|
Smiles
|
FC(C(=C(F)F)F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
CUSTOM
|
Details
|
a 71% yield (based on hexafluoropropene consumed) of analytically and spectroscopically pure 1,1,2,3,3,3-hexafluoropropylcyclopentane
|
Type
|
CUSTOM
|
Details
|
##STR15## identical with material prepared by an alternative route
|
Name
|
|
Type
|
|
Smiles
|
FC(C(C(F)(F)F)F)(F)C1CCCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |